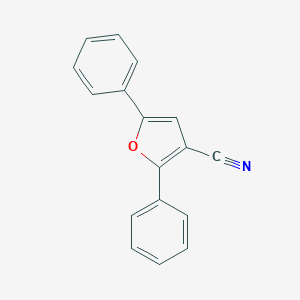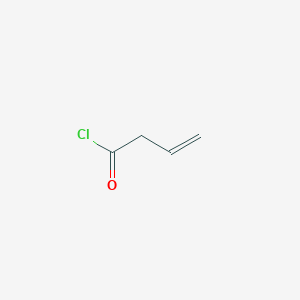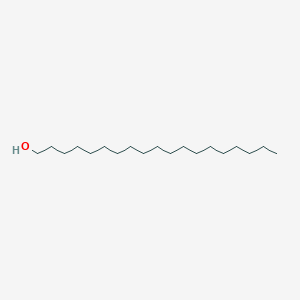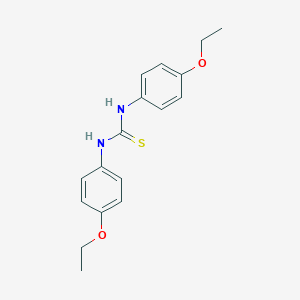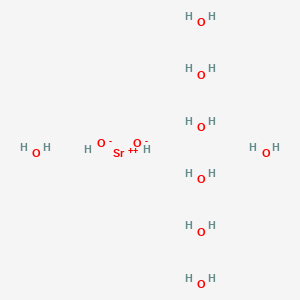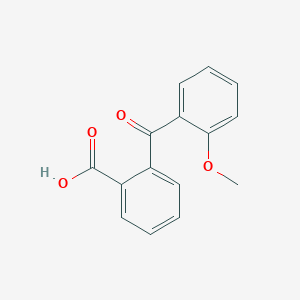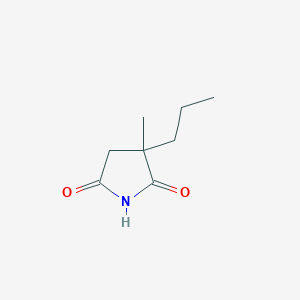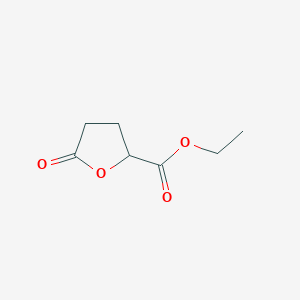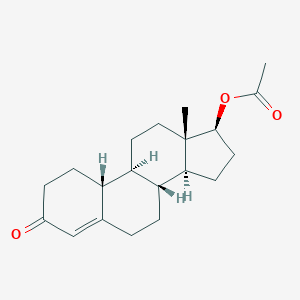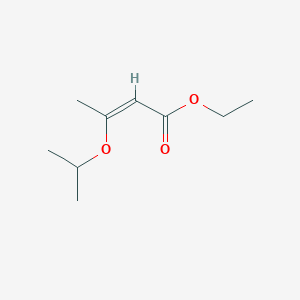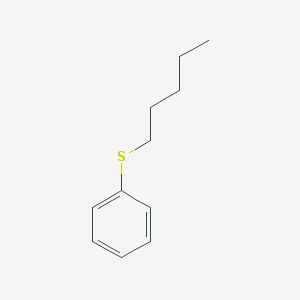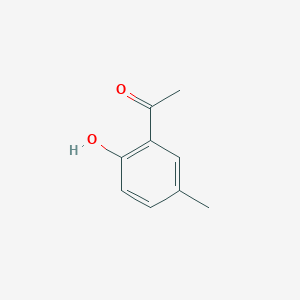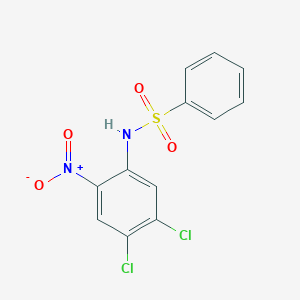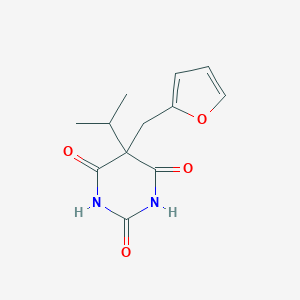
5-Furfuryl-5-isopropylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Furfuryl-5-isopropylbarbituric acid, also known as FIBA, is a chemical compound that belongs to the class of barbiturates. It is a white crystalline powder that is soluble in water and organic solvents. FIBA has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
5-Furfuryl-5-isopropylbarbituric acid has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticonvulsant, sedative, and hypnotic properties. 5-Furfuryl-5-isopropylbarbituric acid has also been found to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders. Additionally, 5-Furfuryl-5-isopropylbarbituric acid has been found to have antitumor activity, which may make it useful in the development of anticancer drugs.
Wirkmechanismus
The mechanism of action of 5-Furfuryl-5-isopropylbarbituric acid is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting the activity of neurons. 5-Furfuryl-5-isopropylbarbituric acid may enhance the activity of the GABA receptor, leading to an increase in the inhibitory activity of neurons. This may explain its sedative, hypnotic, and anticonvulsant properties.
Biochemische Und Physiologische Effekte
5-Furfuryl-5-isopropylbarbituric acid has been found to have various biochemical and physiological effects. It has been shown to decrease the activity of acetylcholinesterase, an enzyme that is responsible for breaking down acetylcholine in the brain. This may contribute to its sedative and hypnotic effects. 5-Furfuryl-5-isopropylbarbituric acid has also been found to decrease the levels of dopamine in the brain, which may contribute to its antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Furfuryl-5-isopropylbarbituric acid in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. Additionally, 5-Furfuryl-5-isopropylbarbituric acid has a relatively low toxicity profile, which makes it safe for use in lab experiments. However, one limitation of using 5-Furfuryl-5-isopropylbarbituric acid is its low solubility in water, which can make it difficult to administer in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 5-Furfuryl-5-isopropylbarbituric acid. One area of research could be the development of 5-Furfuryl-5-isopropylbarbituric acid derivatives with improved pharmacological properties. Another area of research could be the investigation of the molecular mechanism of action of 5-Furfuryl-5-isopropylbarbituric acid, which could provide insights into its therapeutic potential. Additionally, research could be conducted on the use of 5-Furfuryl-5-isopropylbarbituric acid in combination with other drugs for the treatment of various neurological and psychiatric disorders.
Synthesemethoden
5-Furfuryl-5-isopropylbarbituric acid can be synthesized by the reaction of furfurylamine and isopropylmalonic acid in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate compound, which is then cyclized to form 5-Furfuryl-5-isopropylbarbituric acid. The yield of 5-Furfuryl-5-isopropylbarbituric acid can be improved by using a solvent system that contains a higher concentration of sodium ethoxide.
Eigenschaften
CAS-Nummer |
1146-21-0 |
|---|---|
Produktname |
5-Furfuryl-5-isopropylbarbituric acid |
Molekularformel |
C12H14N2O4 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H14N2O4/c1-7(2)12(6-8-4-3-5-18-8)9(15)13-11(17)14-10(12)16/h3-5,7H,6H2,1-2H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
GPMGSASPWYMZHC-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CO2 |
Kanonische SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CO2 |
melting_point |
169.0 °C |
Andere CAS-Nummern |
1146-21-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



